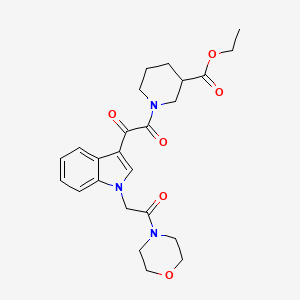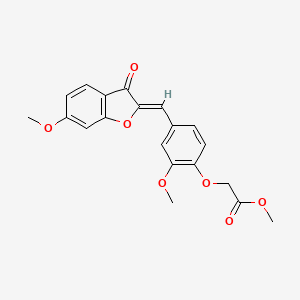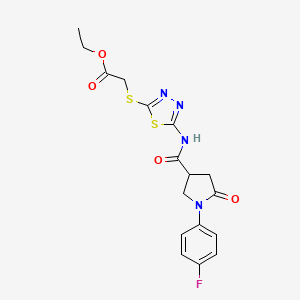
ethyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate
Übersicht
Beschreibung
Ethyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate is a complex organic compound featuring a unique combination of indole, piperidine, and morpholine functional groups. Its unique structure makes it a subject of interest in various scientific fields, including medicinal chemistry and pharmaceutical development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of ethyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate involves several key synthetic steps, including:
Formation of Indole Core: : The indole core is synthesized through Fischer indole synthesis, using phenylhydrazine and an appropriate ketone.
Acetylation: : The indole core is then acetylated to introduce the oxoacetyl group.
Piperidine Functionalization: : Piperidine ring is introduced through a Mannich reaction, forming a carboxylate ester.
Morpholine Addition: : The morpholine moiety is incorporated via an amide coupling reaction.
Industrial Production Methods: Industrial production involves scaling up these reactions in large reactors, maintaining strict temperature control, and using high-purity reagents to ensure product consistency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation to form various oxo derivatives.
Reduction: : Reduction of the oxo groups can produce corresponding alcohols.
Substitution: : The indole and piperidine rings allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reactions: : Chlorinating agents, brominating agents for halogenation.
Major Products Formed
Oxidation Products: : Formation of ketones and carboxylic acids.
Reduction Products: : Alcohol derivatives of the original compound.
Substitution Products: : Halogenated indole and piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a building block in organic synthesis due to its versatile functional groups. Biology : Investigated for its potential as a bioactive molecule in enzyme inhibition. Medicine : Explored as a lead compound in drug discovery, particularly for anti-inflammatory and anticancer drugs. Industry : Applied in the synthesis of advanced materials and as a catalyst in specific organic reactions.
Wirkmechanismus
When compared to similar compounds like ethyl 1-(2-(1-(2-pyrrolidino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate and ethyl 1-(2-(1-(2-piperidino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate, our compound stands out due to the unique presence of the morpholine group. This difference enhances its solubility and alters its interaction with biological targets, making it potentially more effective in certain applications.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-(2-(1-(2-pyrrolidino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate.
Ethyl 1-(2-(1-(2-piperidino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate.
Ethyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)pyrrolidine-3-carboxylate.
This is an exciting compound with vast potential. What’s your angle of interest here?
Eigenschaften
IUPAC Name |
ethyl 1-[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6/c1-2-33-24(31)17-6-5-9-26(14-17)23(30)22(29)19-15-27(20-8-4-3-7-18(19)20)16-21(28)25-10-12-32-13-11-25/h3-4,7-8,15,17H,2,5-6,9-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAATTQHCHNQOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[3-(benzenesulfonyl)propanamido]-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B3409654.png)
![4-cyano-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide](/img/structure/B3409662.png)
![2-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3409667.png)

![2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3409680.png)
![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B3409686.png)
![ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B3409690.png)
![1-(4-fluorophenyl)-N-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B3409694.png)
![1-(4-fluorophenyl)-5-oxo-N-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B3409702.png)
![1-(4-fluorophenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B3409703.png)

![3-fluoro-4-methoxy-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B3409729.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B3409732.png)
![2-[(2,4-Dichlorophenyl)methyl]-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3409741.png)
